1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
This compound features a spiro[indoline-thiazolidine] scaffold with a 2,5-dimethylbenzyl substituent at the indoline nitrogen and a 3-fluorophenyl group at the thiazolidine 3'-position. The thiazolidine ring is fully oxidized to a 1',1'-dioxide (sulfone), distinguishing it from non-sulfonated analogs.
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-10-11-17(2)18(12-16)14-27-22-9-4-3-8-21(22)25(24(27)30)28(23(29)15-33(25,31)32)20-7-5-6-19(26)13-20/h3-13H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSODKFCEOZWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 941977-77-1) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 464.5 g/mol
- Structural Features : The compound features a spiro configuration that integrates an indoline and thiazolidine moiety, contributing to its distinct biological activity profile.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activities. Studies have shown its effectiveness against various cancer cell lines:
| Cell Line | Activity |
|---|---|
| P388 | Significant cytotoxicity observed |
| L1210 | Effective inhibition of cell proliferation |
The compound's mechanism of action appears to involve the modulation of apoptosis pathways and inhibition of specific enzymes associated with cancer growth. Molecular docking studies suggest that it may interact with various biological targets involved in cell signaling and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses. This suggests a dual therapeutic potential for managing both cancer and inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of several derivatives of spiro[indoline-thiazolidine] compounds, including the target compound. The results indicated a significant reduction in cell viability in leukemia models (P388 and L1210), reinforcing its potential as an anti-leukemic agent .
- Mechanistic Insights : Another research article focused on the interaction profiles of this compound with specific molecular targets. The findings revealed that it can bind effectively to proteins involved in cell cycle regulation, leading to enhanced apoptosis in cancer cells .
- Inflammation Modulation : A recent investigation into the compound's anti-inflammatory properties demonstrated its ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising avenue for treating inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the indoline-thiazolidine framework through cyclization reactions.
- Introduction of substituents on the aromatic rings to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of spiro[indoline] compounds exhibit significant anticancer properties. For instance, compounds similar to the target structure have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies showed that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on specific enzymes involved in disease processes. For example, spiro[indoline] derivatives have shown promise as selective inhibitors of metalloproteases such as ADAMTS-5, which are implicated in osteoarthritis . This suggests that the compound could play a role in developing disease-modifying therapies.
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the cytotoxic effects of related spiro[indoline] compounds against various cancer cell lines (e.g., HCT116, MCF7). The results indicated that certain modifications to the molecular structure significantly enhanced cytotoxic activity. For example, compounds with specific substituents at the benzyl position exhibited improved potency compared to their unsubstituted counterparts .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, researchers synthesized several spiro[indoline] derivatives and tested their effects on ADAMTS-5 activity. The findings revealed that some compounds displayed sub-micromolar potency against ADAMTS-5 while maintaining selectivity over related enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications .
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer agents and enzyme inhibitors for osteoarthritis. |
| Material Science | Potential use in creating novel materials due to unique structural properties. |
| Drug Design | Basis for designing new pharmaceuticals targeting specific biological pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
Target Compound :
- Core : Spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide.
- Substituents :
- Indoline N1: 2,5-Dimethylbenzyl (electron-donating methyl groups enhance lipophilicity and steric bulk).
- Thiazolidine 3'-position: 3-Fluorophenyl (fluorine improves metabolic stability via reduced CYP450-mediated oxidation).
Analog 1 : 1-Benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Substituents :
- Indoline N1: Benzyl (less lipophilic than 2,5-dimethylbenzyl).
- Thiazolidine 3'-position: 3-Fluorophenyl (shared with target).
- Key Properties :
- Molecular Weight: 404.46 g/mol; logP: 4.35 (highly lipophilic).
- Polar Surface Area: 31.04 Ų (moderate polarity).
Analog 2 : 2-(1′-Azido-1′-phenyl)methylene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxide
- Core: Dihydrothiophene-1,1-dioxide (non-spiro, simpler bicyclic system).
- Substituents :
- Azido and nitro groups (highly reactive, contrasting with the target’s fluorophenyl and dimethylbenzyl groups).
- Synthesis : Produced via nucleophilic substitution (e.g., NaN₃ in acetone), yielding 28–34% isolated yields .
Physicochemical and Structural Comparison
*Inference: The target’s 2,5-dimethylbenzyl group likely increases logP compared to Analog 1’s benzyl.
Preparation Methods
Synthesis of 1-(2,5-Dimethylbenzyl)isatin
The indoline core is functionalized via N-alkylation of isatin (1) with 2,5-dimethylbenzyl bromide.
Procedure :
- Isatin (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv).
- 2,5-Dimethylbenzyl bromide (1.2 equiv) is added dropwise at 60°C for 6–8 hours.
- Yield: 82–89% after aqueous workup and recrystallization.
Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the nucleophilic nitrogen of isatin attacks the benzyl bromide. Phase-transfer catalysts like TBAB enhance reactivity in polar aprotic solvents.
Formation of Schiff Base Intermediate
The N-substituted isatin reacts with 3-fluorophenylamine to form a Schiff base.
Procedure :
- 1-(2,5-Dimethylbenzyl)isatin (1.0 equiv) and 3-fluorophenylamine (1.1 equiv) are refluxed in ethanol with glacial acetic acid (5 mol%) for 4 hours.
- The imine intermediate precipitates upon cooling (Yield: 75–80%).
Key Characterization :
Cyclocondensation to Spiro[indoline-thiazolidine]dione
The Schiff base undergoes cyclization with mercaptoacetic acid to form the thiazolidine ring.
Procedure :
- Schiff base (1.0 equiv) and mercaptoacetic acid (1.5 equiv) are heated in toluene with anhydrous zinc chloride (20 mol%) at 110°C for 12 hours.
- The spiro intermediate is isolated via column chromatography (Yield: 68–72%).
Mechanistic Pathway :
Oxidation to 1',1'-Dioxide
The thiazolidine sulfur is oxidized to sulfone groups using m-chloroperbenzoic acid (mCPBA).
Procedure :
- Spiro[indoline-thiazolidine]dione (1.0 equiv) is dissolved in dichloromethane.
- mCPBA (2.2 equiv) is added at 0°C, and the mixture is stirred for 24 hours.
- Yield: 85–90% after purification.
Optimization Note :
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
Ionic Liquid-Mediated Synthesis
Brønsted acidic ionic liquids (e.g., [BMIM]PF₆) improve atom economy and recyclability:
Critical Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | ZnCl₂, toluene, 12h | 68–72% | Robust, scalable | Long reaction time |
| Microwave-Assisted | Mo(CO)₆, 15min | 78% | Rapid, energy-efficient | Specialized equipment required |
| Ionic Liquid-Mediated | [BMIM]PF₆, 2h | 88% | Recyclable catalyst, high yield | Cost of ionic liquids |
Characterization and Validation
- High-Resolution Mass Spectrometry (HRMS) :
- X-ray Crystallography :
- ¹³C NMR :
Industrial-Scale Considerations
The patent-derived method (Source) highlights phase-transfer catalysis for large-scale synthesis:
- Conditions : Dichloromethane/water biphasic system with benzyltriethylammonium chloride.
- Advantages : Avoids anhydrous solvents, simplifies workup.
Q & A
Basic: What are the standard synthetic routes for preparing this spiro[indoline-thiazolidine] dione derivative?
Answer:
The synthesis of spiro[indoline-thiazolidine] derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the indoline ring via cyclization of substituted anilines with carbonyl compounds.
- Step 2: Introduction of the thiazolidine ring through a spiro-annulation reaction, often using thiourea derivatives and ketones.
- Step 3: Functionalization of the benzyl and fluorophenyl groups via alkylation or Suzuki coupling, followed by oxidation to introduce the dione moieties .
Key intermediates should be purified via column chromatography (e.g., silica gel, PE:EA gradients) and characterized by NMR and LC-MS to confirm structural integrity .
Advanced: How can statistical experimental design (DoE) optimize the synthesis yield of this compound?
Answer:
Statistical DoE methods, such as factorial or response surface designs, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design (CCD): Identifies optimal reaction conditions by testing combinations of factors (e.g., reaction time, equivalents of reagents) and their quadratic interactions.
- Taguchi Methods: Minimize variability in yield by prioritizing robust conditions (e.g., solvent stability under humidity) .
Post-optimization, validation runs should confirm reproducibility. This approach reduces trial-and-error experimentation by 40–60% in similar spiro compound syntheses .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and spiro junction geometry. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170–180 ppm are typical .
- LC-MS/HPLC: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral spiro centers (e.g., C2 and C3 in the thiazolidine ring) .
Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in derivatization reactions?
Answer:
- Reaction Path Search (RPS): Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map transition states to predict favorable reaction pathways (e.g., fluorophenyl group substitution vs. dione oxidation) .
- Machine Learning (ML): Trained on spiro compound datasets, ML models identify steric/electronic descriptors (e.g., Hammett constants, frontier orbital energies) that correlate with regioselectivity .
- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) to guide solvent selection .
Basic: What biological activities are reported for structurally analogous spiro[indoline-thiazolidine] diones?
Answer:
Analogous compounds exhibit:
- Antibacterial Activity: MIC values of 2–8 µg/mL against Gram-positive strains (e.g., S. aureus), attributed to thiazolidine ring interactions with bacterial cell wall enzymes .
- Anti-inflammatory Effects: COX-2 inhibition (IC₅₀ ~10 nM) via dione-mediated hydrogen bonding to catalytic residues .
- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzyl and fluorophenyl rings. Compare bioactivity shifts to identify pharmacophores .
- Conformational Analysis: Use X-ray/NMR data to correlate spiro ring puckering (e.g., envelope vs. twist conformations) with activity. MD simulations can model dynamic flexibility .
- In Silico Profiling: Dock analogs into target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina to prioritize synthesis of high-affinity candidates .
Advanced: What crystallographic techniques resolve contradictions in reported conformational data for spiro compounds?
Answer:
- Single-Crystal XRD: Provides unambiguous bond lengths/angles (e.g., C–N bond distances ±0.005 Å) and torsion angles to validate spiro geometry .
- Synchrotron Radiation: Enhances resolution for low-quality crystals (e.g., microcrystalline powders) via high-flux X-rays .
- Twinned Crystal Analysis: Applies SHELXL refinement to deconvolute overlapping diffraction patterns in polymorphic systems .
Advanced: How can conflicting biological data across studies be systematically resolved?
Answer:
- Meta-Analysis: Aggregate data from multiple assays (e.g., MIC, IC₅₀) using standardized protocols (e.g., CLSI guidelines) to identify outliers .
- Dose-Response Curves: Re-evaluate activity under consistent conditions (e.g., cell line passage number, serum concentration) .
- Target Engagement Assays: Confirm direct binding via SPR or ITC, ruling out off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
